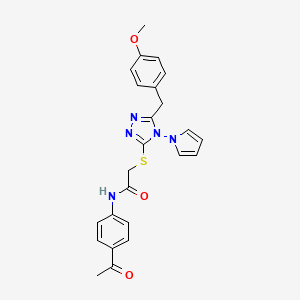

N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S/c1-17(30)19-7-9-20(10-8-19)25-23(31)16-33-24-27-26-22(29(24)28-13-3-4-14-28)15-18-5-11-21(32-2)12-6-18/h3-14H,15-16H2,1-2H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVBYAUKGSOGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features suggest significant potential for various biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Structural Overview

The compound features several notable functional groups:

- Acetylphenyl moiety : Contributes to its lipophilicity and potential interaction with biological membranes.

- Methoxybenzyl group : Known to enhance biological activity through electron-donating effects.

- Thioacetamide linkage : May facilitate interactions with thiol-containing biomolecules.

The presence of the triazole ring is particularly significant as it is known for its ability to inhibit various enzymes involved in metabolic pathways, which is crucial for therapeutic applications in treating diseases such as cancer and infections .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research indicates that similar triazole compounds have demonstrated effective antifungal activity against strains such as Candida albicans and Aspergillus niger .

Antibacterial Activity

The antibacterial potential of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis. Compounds with similar structural characteristics have shown activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| 2-Amino-5-(p-methoxyphenyl)-1H-benzimidazole | Anticancer | |

| 5-Methylthio-1H-pyrazole | Antifungal | |

| 3-Acetoxy-N-(p-toluenesulfonamide) | Antibacterial |

Anticancer Activity

The anticancer properties of triazole derivatives are particularly promising. Studies have shown that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, the IC50 values for related compounds have been reported in the low micromolar range against breast cancer and lung cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives. For example:

- Synthesis and Evaluation : A recent study synthesized a series of triazole derivatives that demonstrated significant antibacterial and antifungal activities. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring enhanced biological potency .

- Molecular Docking Studies : Molecular docking studies have shown that this compound binds effectively to target enzymes implicated in cancer progression, suggesting a mechanism for its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to pyridinyl analogs like VUAA1, which may improve membrane permeability but reduce aqueous solubility.

- Pyrrole vs.

Variations in the Acetamide Side Chain

The N-substituent on the acetamide moiety modulates target selectivity and pharmacokinetics:

Key Observations :

- Acetylphenyl vs.

- Chlorophenyl Derivatives : Dichlorophenyl analogs (e.g., ) exhibit enhanced halogen bonding, which may improve target binding affinity.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound and validating its purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes:

Condensation : Reacting thiosemicarbazides with appropriate carbonyl precursors (e.g., 4-methoxybenzyl-substituted reagents) to form triazole intermediates .

Thioether Formation : Introducing the thioacetamide moiety via nucleophilic substitution using chloroacetamide derivatives under basic conditions (e.g., triethylamine in dioxane) .

Final Functionalization : Coupling the triazole-thioether intermediate with 4-acetylphenyl groups via amidation or Ullmann-type reactions .

Validation : Confirm structure and purity using 1H/13C NMR (assigning peaks for acetyl, methoxy, and pyrrole groups), IR (C=O and S-H stretches), LC-MS (molecular ion verification), and elemental analysis (C, H, N, S content) .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:

- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between acetamide and triazole moieties) .

- Spectroscopy :

- NMR : Assign aromatic protons (δ 7.0–8.5 ppm for phenyl/pyrrole), acetyl groups (δ 2.5–2.7 ppm), and methoxy signals (δ 3.8–4.0 ppm) .

- UV-Vis/ECD : Analyze π→π* transitions in the triazole and acetylphenyl groups for electronic profiling .

Advanced: What challenges arise in crystallographic structure determination, and how are they resolved?

Methodological Answer:

- Challenges :

- Disorder : The 4-methoxybenzyl/pyrrole groups may exhibit positional disorder due to rotational flexibility.

- Twinned Data : High symmetry or pseudo-symmetry in the lattice can complicate refinement.

- Solutions :

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Structural Modifications :

- Vary substituents on the triazole (e.g., replace 4-methoxybenzyl with halogenated or heteroaromatic groups) .

- Modify the thioacetamide linker (e.g., alkyl vs. aryl thioethers) .

Computational Tools :

- Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

- Use PASS software to forecast biological activity profiles (e.g., anti-inflammatory or anticancer potential) .

Validation : Cross-correlate computational predictions with in vitro assays (e.g., IC50 measurements) .

Advanced: What strategies optimize synthetic yield and reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., thioether formation) to enhance mixing and reduce side reactions .

- In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates in real time .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Root Cause Analysis :

- Compare assay conditions (e.g., cell lines, incubation times, solvent controls) .

- Verify compound stability under experimental conditions (e.g., HPLC purity checks post-assay) .

- Multi-technique Validation :

- Pair in vitro results with SPR (surface plasmon resonance) for binding kinetics.

- Use metabolomics to identify off-target effects .

Advanced: What advanced assays validate the compound’s mechanism of action?

Methodological Answer:

- Target Engagement :

- CETSA (Cellular Thermal Shift Assay): Confirm target binding in live cells .

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan®) to identify off-target inhibition.

- In Vivo Models :

- Assess pharmacokinetics (e.g., Cmax, t1/2) in rodent models, focusing on blood-brain barrier penetration if applicable .

- Perform PD/PK modeling to correlate dose-exposure-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.